3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt
Overview
Description
The compound “3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt” is used for proteomics research . It is also known as 7-Aminocephalosporanic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route involving the use of dimethyl carbonate, boron trifluoride-dimethyl carbonate complex, 1-methyl-5-mercaptotetrazole, 7-aminocephalosporanic acid (7-ACA), and chloroacetyl chloride in N,N-dimethylformamide has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.377 Da . It has a density of 1.6±0.1 g/cm^3, a boiling point of 803.3±65.0 °C at 760 mmHg, and a flash point of 439.6±34.3 °C . It has 10 hydrogen bond acceptors, 3 hydrogen bond donors, and 9 freely rotating bonds . Its LogP values vary depending on the pH .Scientific Research Applications
Antibiotic Synthesis
This compound is a derivative of cephalosporin antibiotics and plays a crucial role in the synthesis of new antibiotic agents. Its structure allows for the creation of various cephalosporins, which are essential in combating bacterial infections .
Enzymatic Stability Studies
Researchers have utilized this compound to study the stability of β-lactam antibiotics against enzymatic hydrolysis. Modifications to its acyl moiety can lead to increased resistance to bacterial enzymes, thereby enhancing the antibiotic’s effectiveness .
Schiff Base Metal Complexes
The compound serves as a starting material for the synthesis of Schiff base metal complexes. These complexes have potential applications in catalysis and as antibacterial agents. The ability to form stable complexes with metals like Co(II), Ni(II), Cu(II), Cd(II), Pd(II), and Pt(IV) is particularly valuable in medicinal chemistry .
Organocatalysis
In the field of organic synthesis, this compound can be used in organocatalytic reactions, such as asymmetric aza-Michael reactions. These reactions are pivotal for developing libraries of bioactive nitrogen compounds with potential pharmaceutical applications .
properties
IUPAC Name |
3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S.C2HF3O2/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;3-2(4,5)1(6)7/h6,9H,2-3,11H2,1H3,(H,15,16);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJNMULVBKGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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